Boc-2-cyano-D-phenylalanine

Catalog No.
S760162
CAS No.
261380-28-3
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-cyano-D-phenylalanine

CAS Number

261380-28-3

Product Name

Boc-2-cyano-D-phenylalanine

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
  • Peptides and peptidomimetics: These are chains of amino acids, similar to proteins but often shorter and with unique properties. Boc-2-cyano-D-phenylalanine can be incorporated into these structures to explore their potential as enzyme inhibitors, new materials, or drug candidates [].
  • Protein modifications: Researchers can attach Boc-2-cyano-D-phenylalanine to existing proteins to study their function or add new functionalities. This technique is valuable in understanding protein-protein interactions and developing targeted therapies [].

Key features of Boc-2-cyano-D-phenylalanine for research:

  • D-configuration: Unlike the naturally occurring L-amino acids, Boc-2-cyano-D-phenylalanine has a D-configuration. This alters its interaction with other molecules, making it a valuable tool for studying biological processes and designing new drugs [].
  • Cyano group: The cyano group (CN) present in the molecule provides a unique chemical functionality that can be exploited in various synthetic reactions. This allows researchers to create diverse and complex molecules with specific properties [].
  • Boc protecting group: The Boc group (tert-butyloxycarbonyl) helps protect the amino group of the molecule during peptide synthesis. This ensures the desired chemical reactions occur at the correct site, leading to the formation of the targeted molecule with high efficiency [].

Boc-2-cyano-D-phenylalanine has the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.32 g/mol. Its structure includes a cyano group (-C≡N) attached to the aromatic phenyl ring, which enhances its reactivity and potential applications in pharmaceutical chemistry . The Boc group serves as a protective mechanism for the amino group, allowing for selective reactions without interfering with the amino functionality.

Boc-D(CN)Phe itself does not have a known biological mechanism of action. Its primary function is as a building block for the construction of peptides containing D-phenylalanine. These D-peptides may then have specific biological effects depending on their sequence and structure [].

Please Note:

  • The information provided is based on the current scientific understanding of Boc-D(CN)Phe and may be subject to change as new research emerges.
  • Due to the limited publicly available data on this specific compound, some sections rely on general inferences based on its structure and functional group.
Typical of amino acids, including:

  • Deprotection: The Boc group can be removed using mild acidic conditions, revealing the free amino group for further reactions.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Coupling Reactions: It can be used in peptide synthesis through coupling with other amino acids, facilitated by activating agents such as carbodiimides.

The synthesis of Boc-2-cyano-D-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl anhydride.
  • Cyanation: The protected amino acid is then subjected to cyanation at the 2-position using appropriate reagents such as sodium cyanide or other cyanating agents.
  • Purification: The final product is purified through techniques like chromatography to achieve the desired purity level .

Boc-2-cyano-D-phenylalanine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Peptide Synthesis: Its ability to form stable bonds with other amino acids makes it valuable in peptide synthesis.
  • Research: Used in biochemical studies to explore enzyme interactions and metabolic pathways.

Interaction studies involving Boc-2-cyano-D-phenylalanine focus on its behavior in biochemical systems. Research may include:

  • Enzyme Kinetics: Investigating how this compound interacts with specific enzymes, potentially revealing its inhibitory effects.
  • Binding Affinity: Studies on how well it binds to receptors or other proteins involved in metabolic pathways.

Boc-2-cyano-D-phenylalanine shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
Boc-2-cyano-D-phenylalanineCyano group at C2, Boc protectionSpecific D-isomer configuration
Boc-4-cyano-D-phenylalanineCyano group at C4, Boc protectionDifferent position of cyano group
Boc-L-phenylalanineNo cyano groupL-isomer configuration without a cyano group
Boc-D-serineDifferent amino acidContains hydroxymethyl instead of cyano

Boc-2-cyano-D-phenylalanine's unique positioning of the cyano group and its D-isomer configuration distinguish it from similar compounds, making it valuable for specific applications in drug development and peptide synthesis.

XLogP3

2.2

Sequence

X

Dates

Modify: 2023-08-15

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